H-Asn-Phe-Leu-Val-His-Pro-Pro-OH
Description
H-Asn-Phe-Leu-Val-His-Pro-Pro-OH is a heptapeptide with the sequence Asn-Phe-Leu-Val-His-Pro-Pro. Proline-rich sequences are common in enzyme inhibitors (e.g., ACE inhibitors) and bioactive peptides, while His residues may contribute to metal-binding or catalytic properties. The peptide’s molecular formula and weight can be extrapolated from similar compounds (e.g., C₃₉H₅₈N₁₀O₁₀, ~842.9 g/mol), though exact values require experimental validation.
Properties
CAS No. |
574750-12-2 |
|---|---|
Molecular Formula |
C40H58N10O9 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C40H58N10O9/c1-22(2)16-27(46-35(53)28(17-24-10-6-5-7-11-24)45-34(52)26(41)19-32(42)51)36(54)48-33(23(3)4)37(55)47-29(18-25-20-43-21-44-25)38(56)49-14-8-12-30(49)39(57)50-15-9-13-31(50)40(58)59/h5-7,10-11,20-23,26-31,33H,8-9,12-19,41H2,1-4H3,(H2,42,51)(H,43,44)(H,45,52)(H,46,53)(H,47,55)(H,48,54)(H,58,59)/t26-,27-,28-,29-,30-,31-,33-/m0/s1 |
InChI Key |
FRMGHSXAXHCISD-SKPPGDDKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis represents the predominant method for preparing H-Asn-Phe-Leu-Val-His-Pro-Pro-OH due to its efficiency and versatility. This approach involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support (resin). The process follows a C-terminal to N-terminal direction, allowing for systematic assembly of the desired sequence.
SPPS offers several advantages for the synthesis of this compound:
- Simplified purification through filtration of the resin-bound intermediates
- Ability to use excess reagents to drive reactions to completion
- Compatibility with automation, increasing efficiency and reproducibility
- Reduced risk of peptide aggregation during synthesis through physical separation of growing chains
The typical SPPS workflow for this compound involves resin selection, amino acid coupling, deprotection cycles, and final cleavage and purification. Each step requires careful optimization to ensure high-quality product formation.
Solution-Phase Synthesis
Solution-phase synthesis represents an alternative approach for preparing this compound, particularly through fragment condensation strategies. This methodology involves synthesizing smaller peptide fragments in solution, followed by their sequential condensation to form the complete peptide.
A fragment condensation solution phase assembly approach can be used where specific fragments of the peptide are prepared separately and then joined together. This approach may be particularly valuable for larger-scale production or when specific segments of the peptide present synthetic challenges. For example, the peptide could be divided into manageable fragments such as H-Asn-Phe-OH, H-Leu-Val-OH, and H-His-Pro-Pro-OH, which would then be condensed using appropriate coupling reagents.
The solution-phase synthesis typically requires more extensive purification between steps compared to SPPS but can potentially yield higher purity products for certain sequences.
Comparative Analysis of Synthetic Approaches
Table 1 presents a comparative analysis of the primary synthetic approaches for this compound:
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Efficiency for target peptide | High | Moderate |
| Purification complexity | Lower (single final purification) | Higher (multiple intermediate purifications) |
| Reagent consumption | Higher (excess reagents used) | Lower (near-stoichiometric) |
| Scale-up potential | Moderate | High |
| Automation compatibility | High | Limited |
| Time requirement | Lower | Higher |
| Typical yield range | 70-90% | 50-80% |
| Suitability for this compound | Highly suitable | Suitable for fragment approach |
Detailed Solid-Phase Peptide Synthesis Protocol
Resin Selection and Preparation
The first critical step in SPPS is selecting an appropriate resin with consideration for the desired C-terminal functionality of this compound. Since this peptide has a free carboxylic acid at the C-terminus, suitable resins would include:
- 2-Chlorotrityl chloride resin
- Wang resin
- Rink acid resin
The resin loading typically ranges from 0.25 to 0.60 mmol/g, with lower loadings (0.25-0.35 mmol/g) often preferred to minimize aggregation during synthesis. Research indicates that resins with lower substitution values can improve synthesis outcomes for challenging sequences.
The preparation process begins with swelling the selected resin in an appropriate solvent (typically dichloromethane or N,N-dimethylformamide) for 30-60 minutes, followed by attachment of the C-terminal amino acid (proline in this case) using established coupling protocols.
Protection Strategies
Effective protection strategies are crucial for successful peptide synthesis. For this compound, orthogonal sidechain protection is typically employed, where sidechain protecting groups are retained throughout the repetitive cycle of SPPS but are removed under conditions of neat trifluoroacetic acid (TFA) used to detach the peptide chain from the solid support.
The most common protection scheme for this peptide utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary N-terminal protection and acid-labile groups for sidechain protection:
- Fmoc-Asn(Trt)-OH: Trityl (Trt) protection for asparagine sidechain
- Fmoc-His(Trt)-OH: Trityl protection for histidine sidechain
- Fmoc-Phe-OH: No sidechain protection required
- Fmoc-Leu-OH: No sidechain protection required
- Fmoc-Val-OH: No sidechain protection required
- Fmoc-Pro-OH: No sidechain protection required
This protection scheme allows for selective deprotection of the N-terminus using basic conditions (typically piperidine in DMF) while maintaining sidechain protection until the final cleavage step.
Coupling Procedures
The coupling of each amino acid to the growing peptide chain represents a critical step in SPPS. For this compound, this typically involves:
- Activation of the carboxyl group of the incoming Fmoc-protected amino acid
- Coupling of the activated amino acid to the free amino group on the resin-bound peptide
- Washing to remove excess reagents and byproducts
- Deprotection of the N-terminal Fmoc group to prepare for the next coupling
Common coupling reagents used in the synthesis of this peptide include:
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (1-Hydroxybenzotriazole)/DIEA (N,N-Diisopropylethylamine) in a 1:1:2 molar ratio
- TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as an alternative to HBTU
- EDCI (Ethyl (3-dimethylaminopropyl) carbodiimide hydrochloride) with HOAt (1-Hydroxy-7-azabenzotriazole)
The coupling reaction typically proceeds in DMF at room temperature (20-30°C) for 2-3 hours, with completion monitored using the Kaiser test or other colorimetric tests for primary amines.
Table 2 outlines the sequential assembly of this compound via SPPS:
| Step | Amino Acid | Protected Form | Coupling Reagent | Reaction Time | Monitoring Method |
|---|---|---|---|---|---|
| 1 | Proline | Fmoc-Pro-OH | HBTU/HOBt/DIEA | 2-3 hours | Kaiser test |
| 2 | Proline | Fmoc-Pro-OH | HBTU/HOBt/DIEA | 2-3 hours | Kaiser test |
| 3 | Histidine | Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA | 3-4 hours | Kaiser test |
| 4 | Valine | Fmoc-Val-OH | HBTU/HOBt/DIEA | 2-3 hours | Kaiser test |
| 5 | Leucine | Fmoc-Leu-OH | HBTU/HOBt/DIEA | 2-3 hours | Kaiser test |
| 6 | Phenylalanine | Fmoc-Phe-OH | HBTU/HOBt/DIEA | 2-3 hours | Kaiser test |
| 7 | Asparagine | Fmoc-Asn(Trt)-OH | HBTU/HOBt/DIEA | 3-4 hours | Kaiser test |
Cleavage and Deprotection
After completing the assembly, the peptide is cleaved from the resin with simultaneous removal of side chain protecting groups. For this compound, this typically involves:
- Treatment with trifluoroacetic acid (TFA) (>90%)
- Addition of scavengers such as water, triisopropylsilane (TIS), and dithiothreitol (DTT)
- Typical cleavage cocktail: TFA/water/TIS/DTT (92.5:2.5:2.5:2.5)
- Cleavage time: 2-3 hours at room temperature
Following cleavage, the peptide is typically:
- Precipitated with cold diethyl ether
- Collected by centrifugation
- Washed with additional cold ether
- Dried under vacuum or lyophilized from aqueous solution
These steps yield the crude this compound peptide, which requires purification to obtain the final product of high purity.
Solution-Phase Synthesis Alternatives
Solution-phase synthesis provides an alternative approach for preparing this compound, particularly through fragment condensation strategies.
Fragment Design Strategy
For this compound, a logical fragmentation approach would divide the sequence into manageable segments:
- Fragment 1: H-Asn-Phe-OH
- Fragment 2: H-Leu-Val-OH
- Fragment 3: H-His-Pro-Pro-OH
This segmentation is similar to approaches described in the literature for other peptides, where dipeptides and tripeptides are synthesized separately and then condensed. The choice of fragments considers synthetic accessibility and minimizes racemization risks, particularly for the histidine-containing fragment.
Fragment Synthesis
Each fragment is synthesized using solution-phase methods with appropriate protection strategies:
For Fragment 1 (H-Asn-Phe-OH):
- Boc-Asn(Trt)-OH + H-Phe-OBn → Boc-Asn(Trt)-Phe-OBn
- Boc-Asn(Trt)-Phe-OBn → H-Asn(Trt)-Phe-OBn (via TFA deprotection)
For Fragment 2 (H-Leu-Val-OH):
- Boc-Leu-OH + H-Val-OtBu → Boc-Leu-Val-OtBu
- Boc-Leu-Val-OtBu → H-Leu-Val-OtBu (via TFA deprotection)
For Fragment 3 (H-His-Pro-Pro-OH):
- Boc-His(Trt)-OH + H-Pro-OtBu → Boc-His(Trt)-Pro-OtBu
- Boc-His(Trt)-Pro-OtBu + H-Pro-OtBu → Boc-His(Trt)-Pro-Pro-OtBu
- Boc-His(Trt)-Pro-Pro-OtBu → Boc-His(Trt)-Pro-Pro-OH (via selective C-terminal deprotection)
Fragment Condensation
The synthetic fragments are then condensed to form the complete peptide:
- H-His(Trt)-Pro-Pro-OH + H-Leu-Val-OtBu → H-His(Trt)-Pro-Pro-Leu-Val-OtBu
- H-His(Trt)-Pro-Pro-Leu-Val-OtBu → H-His(Trt)-Pro-Pro-Leu-Val-OH (via selective C-terminal deprotection)
- H-Asn(Trt)-Phe-OBn + H-His(Trt)-Pro-Pro-Leu-Val-OH → H-Asn(Trt)-Phe-Leu-Val-His(Trt)-Pro-Pro-OH
- Final global deprotection to yield this compound
A fragment condensation approach similar to this has been documented for other peptides, such as in the synthesis of hemopressin peptides described in the literature.
Optimization of Coupling Methods
Coupling Reagents Comparison
Multiple coupling reagents can be employed for the synthesis of this compound, each with distinct advantages:
Carbodiimide-based Reagents
EDCI (Ethyl (3-dimethylaminopropyl) carbodiimide hydrochloride)
DIC (Diisopropylcarbodiimide)
- More commonly used in SPPS
- Creates urea byproduct that can be removed by filtration
- Effective for routine couplings
Uronium/Aminium-based Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
Critical Coupling Considerations
The synthesis of this compound presents several coupling challenges that require special attention:
Histidine Coupling
Histidine couplings require careful optimization to minimize racemization. The use of trityl protection for the imidazole sidechain is essential, as is the selection of appropriate coupling reagents. Research indicates that:
- Lower reaction temperatures (0-10°C) can reduce racemization
- Addition of HOAt instead of HOBt provides superior results
- Shorter activation times before coupling can preserve stereochemical integrity
Sequential Proline Couplings
The presence of two consecutive proline residues at the C-terminus presents a unique challenge due to steric hindrance. To overcome this:
- Extended coupling times (4-6 hours) may be necessary
- Double coupling protocols are often beneficial
- More potent coupling reagents like HATU may improve coupling efficiency
Optimized Coupling Protocols
Table 3 presents optimized coupling protocols for different segments of this compound:
| Sequence Position | Amino Acids | Recommended Protocol | Rationale |
|---|---|---|---|
| 1-2 | Pro-Pro | HBTU/HOBt/DIEA (1:1:2), extended coupling (4h) or double coupling | Steric hindrance of consecutive prolines |
| 3 | His | HBTU/HOAt/DIEA (1:1:2), lower temperature (10°C) | Minimize racemization |
| 4-5 | Val-Leu | Standard HBTU/HOBt/DIEA (1:1:2) | Routine coupling |
| 6 | Phe | Standard HBTU/HOBt/DIEA (1:1:2) | Routine coupling |
| 7 | Asn | HBTU/HOBt/DIEA (1:1:2), extended washing | Prevent aspartimide formation |
Purification and Characterization
Purification Strategies
Obtaining high-purity this compound requires effective purification strategies. The primary purification methods include:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC represents the primary purification method for this compound. Typical conditions include:
- Column: C18 (preparative scale)
- Mobile phase: Gradient of acetonitrile in water (typically 5-60%)
- Modifier: 0.1% TFA as ion-pairing agent
- Detection: UV at 220nm (peptide bonds) and 280nm (aromatic residues)
Research shows that RP-HPLC can achieve purities exceeding 95% for synthetic peptides like this compound.
Gel Filtration
As a complementary or alternative technique, gel filtration can be employed:
Characterization Methods
Comprehensive characterization of this compound requires multiple analytical techniques:
Mass Spectrometry
Mass spectrometry provides critical information about molecular weight and purity:
- Electrospray Ionization (ESI-MS): Expected [M+H]+ = 837.4 for this compound
- Can detect impurities, truncated sequences, and other modifications
- High-resolution MS can distinguish between closely related products
Published results demonstrate the use of ESI-MS for confirming peptide identity, with examples showing successful characterization of similar peptides.
Analytical HPLC
Analytical HPLC provides purity assessment:
- Column: C18 analytical column (typically 4.6 × 250 mm)
- Mobile phase: Gradient of acetonitrile in water with 0.1% TFA
- Flow rate: 1 mL/min
- Detection: UV at multiple wavelengths (220nm, 254nm, 280nm)
Expected purity for synthetic this compound should exceed 95% by area normalization.
Amino Acid Analysis
Amino acid analysis confirms composition:
- Acid hydrolysis (typically 6N HCl, 110°C, 24h)
- Derivatization and chromatographic separation
- Expected ratio: Asn:Phe:Leu:Val:His:Pro = 1:1:1:1:1:2
This analysis provides crucial validation of the correct amino acid composition, as demonstrated in published peptide characterization studies.
Optimization for Scale-Up Production
Industrial-Scale Considerations
The scale-up of this compound synthesis from laboratory to industrial scale presents several considerations:
Resin and Reactor Selection
For industrial SPPS production:
- Lower-substitution resins (0.25-0.35 mmol/g) are preferred for better peptide quality
- Specialized reactors with efficient mixing and temperature control are essential
- Flow-through systems may offer advantages over traditional batch reactors
Economic Optimization
Cost considerations for large-scale synthesis include:
- Selection of protection schemes (Fmoc vs. Boc chemistry)
- Coupling reagent choice (balancing efficiency vs. cost)
- Solvent recovery and recycling
- Automation to reduce labor costs
Comparative Analysis of Production Methods
Table 4 presents a comparative analysis of different production scales for this compound:
| Parameter | Laboratory Scale | Medium Scale | Industrial Scale |
|---|---|---|---|
| Typical batch size | <1g | 1-100g | >100g |
| Preferred synthesis method | Manual SPPS | Automated SPPS | Automated SPPS or hybrid approach |
| Resin loading | 0.5-0.7 mmol/g | 0.3-0.5 mmol/g | 0.25-0.35 mmol/g |
| Coupling reagents | HBTU/HOBt or HATU | HBTU/HOBt | DIC/HOBt (more economical) |
| Solvent consumption | High per gram | Moderate per gram | Optimized (lower per gram) |
| Purification strategy | Prep HPLC | Prep HPLC | Multi-step (precipitation/chromatography) |
| Overall yield | 70-80% | 60-75% | 50-70% |
| Purity target | >95% | >95% | >95% |
Challenges and Solutions in this compound Synthesis
Sequence-Specific Challenges
The synthesis of this compound presents several sequence-specific challenges:
Histidine-Related Issues
Histidine is prone to racemization during coupling, requiring careful optimization:
- Challenge: Base-catalyzed racemization via abstraction of the α-hydrogen
- Solution: Use of trityl protection for imidazole, careful selection of coupling conditions, and minimal exposure to basic conditions
Consecutive Proline Residues
The two consecutive proline residues at the C-terminus may cause steric hindrance:
- Challenge: Reduced coupling efficiency due to steric constraints
- Solution: Extended coupling times, double coupling protocols, or use of more potent coupling reagents like HATU/HOAt
Asparagine-Related Concerns
Asparagine can undergo dehydration to form nitriles or deamidation:
- Challenge: Side reactions leading to impurities
- Solution: Trityl protection of the side chain amide and careful optimization of coupling and deprotection conditions
Technical Solutions
Table 5 presents technical solutions to common challenges in this compound synthesis:
| Challenge | Technical Solution | Expected Outcome |
|---|---|---|
| Histidine racemization | Lower temperature coupling (10°C) Use of HOAt instead of HOBt Minimize activation time |
Reduced racemization (<2%) Improved optical purity |
| Difficult Pro-Pro coupling | Double coupling protocol Extended reaction time (4-6h) Use of HATU/HOAt |
>95% coupling efficiency Minimal deletion sequences |
| Asparagine dehydration | Trityl protection Optimized activation conditions Minimal exposure to strong acids |
Reduced nitrile formation Improved purity |
| General aggregation | Addition of chaotropic agents (LiCl) Use of lower-substitution resins Addition of solubilizing agents (DMSO) |
Improved coupling efficiencyReduced aggregationHigher overall yield |
Chemical Reactions Analysis
Types of Reactions
H-Asn-Phe-Leu-Val-His-Pro-Pro-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: This can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of histidine can lead to the formation of 2-oxohistidine.
Scientific Research Applications
H-Asn-Phe-Leu-Val-His-Pro-Pro-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Helps in understanding protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Asn-Phe-Leu-Val-His-Pro-Pro-OH depends on its specific application. Generally, peptides like this one can interact with specific receptors or enzymes, modulating biological pathways. For instance, it may bind to a receptor on a cell surface, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Direct studies on this compound are absent in the evidence; comparisons rely on structural analogues.
Contradictions: No direct contradictions exist, but functional outcomes (e.g., bitterness vs. bioactivity) depend on sequence context.
Research Needs : Experimental validation of ACE inhibition, anticancer activity, and structural dynamics (e.g., via molecular docking or spectroscopy) is critical.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the primary structure of H-Asn-Phe-Leu-Val-His-Pro-Pro-OH?
- Methodology :
- Use Edman degradation for sequential N-terminal residue identification. This requires purified peptide samples and specialized equipment for automated sequencing .
- Validate results with mass spectrometry (MS) to confirm molecular weight and detect post-translational modifications. High-resolution MS (e.g., MALDI-TOF or ESI-MS) is critical for accuracy .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound?
- Methodology :
- Employ Fmoc/t-Bu chemistry with resins compatible with proline-rich sequences to minimize aggregation.
- Optimize cleavage conditions (e.g., TFA cocktail with scavengers like H₂O or TIPS) to preserve acid-sensitive residues (e.g., His) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the functional interactions of this compound with biological targets?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics.
- For in vivo studies, employ knock-out models or RNAi to silence putative receptors and observe phenotypic changes .
- Data Interpretation : Address conflicting binding affinities by testing under varied buffer conditions (pH, ionic strength) and using orthogonal assays (e.g., fluorescence polarization) .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodology :
- Replicate experiments with standardized protocols (e.g., cell line passage number, serum-free conditions).
- Perform structural analysis (NMR or X-ray crystallography) to rule out conformational variability .
Q. How can researchers optimize ELISA-based quantification of this compound in complex biological matrices?
- Methodology :
- Pre-treat samples with protease inhibitors and use pre-coated plates with high-affinity antibodies.
- Include matrix-matched standards to correct for interference from serum proteins .
- Troubleshooting : If signal-to-noise ratios are low, optimize blocking buffers (e.g., BSA vs. casein) and incubation times .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
